Methyl 4-tert-butyl-2-oxo-2H-pyran-6-carboxylate
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Overview
Description
6-(carbomethoxy)-4-tert-butyloxacyclohexa-3,5-dien-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a carbomethoxy group and a tert-butyl group attached to an oxacyclohexa-dienone ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(carbomethoxy)-4-tert-butyloxacyclohexa-3,5-dien-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the methoxycarbonylation of a suitable precursor, followed by the introduction of the tert-butyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(carbomethoxy)-4-tert-butyloxacyclohexa-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxacyclohexa-dienone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The tert-butyl and carbomethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxacyclohexa-dienone derivatives, while reduction can produce alcohols or other reduced compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-(carbomethoxy)-4-tert-butyloxacyclohexa-3,5-dien-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 6-(carbomethoxy)-4-tert-butyloxacyclohexa-3,5-dien-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
1-carbomethoxy-β-carboline: Known for its anti-inflammatory properties and involvement in MAPK signaling pathways.
6-carbomethoxy-4,4,6-triphenylcyclohex-2-en-1-one: Synthesized through methoxycarbonylation and used in various chemical applications.
Uniqueness
6-(carbomethoxy)-4-tert-butyloxacyclohexa-3,5-dien-2-one stands out due to its unique combination of a carbomethoxy group and a tert-butyl group on an oxacyclohexa-dienone ring. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific research and industrial applications.
Properties
CAS No. |
61186-98-9 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 4-tert-butyl-6-oxopyran-2-carboxylate |
InChI |
InChI=1S/C11H14O4/c1-11(2,3)7-5-8(10(13)14-4)15-9(12)6-7/h5-6H,1-4H3 |
InChI Key |
OKKVLAUGAJRHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)OC(=C1)C(=O)OC |
Origin of Product |
United States |
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